molecular formula C10H7N3O B11906510 Imidazo[1,2-c]quinazolin-2(3H)-one CAS No. 60045-53-6

Imidazo[1,2-c]quinazolin-2(3H)-one

Cat. No.: B11906510
CAS No.: 60045-53-6
M. Wt: 185.18 g/mol
InChI Key: DYLVKCNEVBQKLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[1,2-c]quinazolin-2(3H)-one is a fused heterocyclic compound featuring an imidazole ring annulated to a quinazolinone scaffold. This structure has garnered significant interest due to its diverse pharmacological properties, including anticancer, antimicrobial, and α-glucosidase inhibitory activities . The compound’s versatility is further enhanced by synthetic modifications, which allow tuning of physicochemical and biological properties through substituent variation or fusion with additional heterocyclic systems .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60045-53-6

Molecular Formula

C10H7N3O

Molecular Weight

185.18 g/mol

IUPAC Name

3H-imidazo[1,2-c]quinazolin-2-one

InChI

InChI=1S/C10H7N3O/c14-9-5-13-6-11-8-4-2-1-3-7(8)10(13)12-9/h1-4,6H,5H2

InChI Key

DYLVKCNEVBQKLJ-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N=C2N1C=NC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Synthetic Pathway and Reagents

A copper-catalyzed Ullmann-type C–N coupling strategy was developed to construct the imidazo[1,2-c]quinazoline core. The protocol involves two sequential steps:

  • Formation of 2-(2-bromophenyl)-1H-imidazole intermediates via a multicomponent reaction of 2-bromoaryl aldehydes, ammonium acetate, and primary amines in the presence of l-proline/methanol.

  • Intramolecular cyclization using CuI/K2_2CO3_3 in DMF at 150°C, enabling C–N bond formation to yield imidazo[1,2-c]quinazolines.

Key Reaction Conditions and Yields

  • Temperature : 150°C for 2–5 hours.

  • Catalyst : CuI (0.2 mmol) with K2_2CO3_3 as a base.

  • Solvent : DMF.

  • Yields : 35–70%, depending on substituent electronic effects.

Table 1: Representative Examples from Ullmann-Type Synthesis

Substituent (R)Product CodeYield (%)
Methyl8fb 45
Phenyl8gf 70
Benzyl8gd 35

This method avoids palladium catalysts, reducing costs, but requires optimization to improve yields for electron-deficient substrates.

Two-Step Solvent-Free Synthesis via Amine-Mediated Cyclization

Patent Methodology (CN104327086A)

A solvent-free or minimal-solvent approach was patented for synthesizing enantiomerically pure imidazo[1,2-c]quinazolin-2(3H)-ones:

  • Intermediate Formation : Amines (e.g., 2-anthranilonitrile) react with DMF dimethylacetal under reflux to generate (E)-N'-(2-cyanophenyl)-N,N-dimethylformimidamide.

  • Cyclization : The intermediate reacts with α-amino acid esters (e.g., (R)-phenylglycine methyl ester) in acetic acid/butanol at 100°C to afford the target compound.

Advantages Over Traditional Routes

  • Step Economy : Two steps vs. traditional three- or four-step methods.

  • Green Chemistry : No heavy metal catalysts or toxic reagents (e.g., POCl3_3).

  • Yield : 77–98% after recrystallization.

Table 2: Performance Comparison of Synthetic Routes

ParameterPatent MethodTraditional Method
Steps23–4
Highest Yield (%)98.245–60
CatalystNonePd/Cu
Environmental ImpactLowHigh

Multi-Step Functionalization via SN2 and Click Chemistry

Synthesis of Substituted Derivatives

A 2024 study detailed a modular strategy to introduce triazole and amide functionalities:

  • SN2 Reactions : 2-Chloro-N-arylacetamides (3a–h ) react with sodium azide to form 2-azido-N-arylacetamides (5a–h ).

  • Cyclization : 2-Nitrobenzaldehyde undergoes cyclization with ammonium acetate and benzil to form imidazole intermediates, followed by nitro reduction and thiol incorporation.

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) links triazole rings to the quinazoline core.

Critical Analysis

  • Functional Group Tolerance : Accommodates aryl, alkyl, and heteroaryl groups.

  • Yield Range : 62–98% for triazole derivatives (e.g., 18a–c , 26a–c ).

  • Purification : Column chromatography (silica gel) is essential due to byproduct formation.

Mechanistic Insights and Challenges

Copper Catalysis vs. Palladium Catalysis

  • Copper : Cost-effective but limited in cross-coupling scope.

  • Palladium : Higher functional group tolerance but expensive and environmentally taxing.

Solvent and Temperature Effects

  • Polar Aprotic Solvents (DMF, DMSO) : Enhance reaction rates but complicate purification.

  • Elevated Temperatures (100–150°C) : Necessary for cyclization but risk decomposition .

Chemical Reactions Analysis

Copper-Catalyzed Ullmann Coupling and Cyclization

The synthesis of imidazo[1,2-c]quinazolines often begins with copper-catalyzed Ullmann-type C–N coupling. For example:

  • Reagents : Substituted amines (e.g., 5 ), azoles (e.g., 6 ), CuI (20 mol%), K₂CO₃, DMF

  • Conditions : 150°C for 2–5 h under air .

  • Mechanism : Initial C–N bond formation via Ullmann coupling forms an intermediate, which undergoes copper-mediated intramolecular cyclization (CDC) to yield benzimidazo[1,2-c]quinazolines .

  • Yields : 35–70%, depending on substituents .

Key Optimization Data :

CatalystSolventTemp (°C)Yield (%)
CuIDMF15070
Cu(OAc)₂DMF15065

Tandem Multicomponent Reactions

A one-pot tandem reaction synthesizes imidazo[1,2-c]quinazolines via sequential azidation and oxidative amination:

  • Reagents : 2-Bromophenylimidazoles, NaN₃, CuI (20 mol%), TBHP (oxidant), p-TsOH

  • Conditions : 130°C for 10 h .

  • Mechanism :

    • Azidation : SNAr substitution introduces an azide group.

    • Reduction/Oxidative Amination : CuI/TBHP mediates C(sp³)–H activation for cyclization .

  • Scalability : Gram-scale reactions retain 80% yield .

Substrate Scope :

R₁ (Phenyl)R₂ (Phenyl)Yield (%)
HH85
ClH78

Nitro Reduction and Thiol Incorporation

  • Steps :

    • Cyclization : 2-Nitrobenzaldehyde reacts with benzil or diamines to form nitro-substituted intermediates (e.g., 11 , 21 ) .

    • Reduction : SnCl₂·2H₂O/HCl reduces nitro to amine (e.g., 12 , 22 ) .

    • Thiol Cyclization : Carbon disulfide/KOH introduces thiol groups (e.g., 14 , 23 ) .

Sₙ2 and Click Chemistry

  • Alkylation : Thiol intermediates react with 2-chloro-N-arylacetamides or propargyl bromide under K₂CO₃/DMF to form amide or alkyne derivatives .

  • Click Reactions : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with triazoles yields poly-substituted imidazoquinazolines (e.g., 18a-c , 27a-h ) .

Palladium-Catalyzed Cross-Coupling

Sonogashira coupling introduces alkynes to the imidazoquinazoline core:

  • Reagents : 8,10-Dihalo-imidazoquinazolines, terminal alkynes, Pd(PPh₃)₂Cl₂, CuI.

  • Conditions : K₂CO₃, 80°C .

  • Scope : Aryl and alkyl acetylenes achieve 75–90% yields .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Properties

Imidazo[1,2-c]quinazolin-2(3H)-one derivatives have shown promise as anticancer agents. They act as inhibitors of key enzymes involved in cancer cell proliferation, particularly phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC). The dual inhibition of these enzymes disrupts critical signaling pathways that promote tumor growth and survival. For instance, a study indicated that certain derivatives exhibited IC50 values significantly lower than standard anticancer drugs, highlighting their potential efficacy in cancer therapy .

1.2 Enzyme Inhibition

The compound has been extensively studied for its inhibitory effects on various enzymes, including:

  • α-Glucosidase : Crucial for managing type 2 diabetes mellitus by regulating blood glucose levels. Recent research demonstrated that derivatives of this compound showed IC50 values ranging from 12.44 µM to 308.33 µM against α-glucosidase, outperforming the standard drug acarbose .
  • Other Enzymes : Research indicates potential inhibitory activity against additional targets such as cyclin-dependent kinases (CDKs) and protein kinases, which are vital in various cellular processes .

Synthetic Routes and Mechanisms

2.1 Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:

  • Condensation Reactions : The condensation of 2-aminobenzamide with aldehydes or ketones under acidic conditions is a prevalent method.
  • Cyclization Reactions : Following the formation of intermediates, cyclization leads to the formation of the imidazoquinazoline core .

2.2 Mechanism of Action

The mechanism of action primarily revolves around the compound's ability to bind to the active sites of target enzymes such as PI3K and HDAC. This binding inhibits their activity, leading to altered signaling pathways associated with cell proliferation and apoptosis in cancer cells .

Case Studies

3.1 α-Glucosidase Inhibition Study

In a detailed study on α-glucosidase inhibition, several derivatives were synthesized and tested against Saccharomyces cerevisiae α-glucosidase. The results indicated that specific substitutions on the this compound scaffold significantly enhanced inhibitory potency. Notably, one derivative exhibited an IC50 value of 12.44 ± 0.38 µM, indicating superior effectiveness compared to acarbose .

3.2 Anticancer Activity Assessment

Another case study explored the anticancer potential of this compound derivatives against various cancer cell lines. The study revealed that certain compounds not only inhibited cell proliferation but also induced apoptosis through modulation of apoptotic pathways involving caspases and Bcl-2 family proteins .

Mechanism of Action

The mechanism of action of imidazo[1,2-c]quinazolin-2(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Core Structure and Derivatives

Imidazo[1,2-c]quinazolin-2(3H)-one derivatives are often compared to other fused heterocycles, such as:

  • Imidazo[1,2-c]thiazolo[5,4-e]pyrimidine (5b) : Incorporates a thiazole ring, enhancing sulfur-mediated reactivity .
  • Benzofuro[3,2-e]imidazo[1,2-c]pyrimidine (5c, 5d) : Fused with a benzofuran moiety, improving aromatic stacking interactions .
  • Benzoquinazolinone (): A benzo-fused derivative with a pyridin-3-ylmethyl group, reported to exhibit higher functional potency in biological assays .
Table 1: Structural and Physicochemical Properties
Compound Core Structure Substituents Melting Point (°C) Key Features
This compound (5a) Quinazolinone + imidazole 5-thioxo >320 High thermal stability, sulfur reactivity
5b () Thiazolo-pyrimidine + imidazole 4,5-dihydro, 2-methylthio >320 Enhanced lipophilicity
Benzoquinazolinone () Benzoquinazolinone + pyridinyl 3-((1S,2S)-2-hydroxycyclohexyl) Not reported High functional potency
5-(Methylsulfanyl) derivative () Quinazolinone + imidazole 5-(methylsulfanyl) Not reported Pharmaceutical intermediate

Impact of Substituents

  • Halogenation : Bromo or iodo substituents at positions 7 and 9 enhance bronchodilatory activity compared to unsubstituted derivatives .
  • Alkyl Chains : Increasing alkyl chain length (methyl < ethyl < propyl) correlates with improved in vivo bronchodilatory effects .
  • Sulfur Modifications : Thioxo (5a) or methylsulfanyl () groups introduce redox-active sites, influencing metabolic stability .

Anticancer and Anti-inflammatory Effects

  • Imidazo[1,2-c]quinazolines with halogen or styryl substituents exhibit cytotoxicity against MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
  • 5-(4-Chlorostyryl)-2-phenylimidazo[1,2-c]quinazoline shows IC₅₀ values <10 µM against HEP-G2 liver cancer cells .

Antimicrobial and Antifungal Activity

α-Glucosidase Inhibition

  • Imidazo[1,2-c]quinazolines inhibit α-glucosidase (IC₅₀ ~50–100 µM), comparable to acarbose (IC₅₀ ~380 µM), suggesting utility in diabetes management .

Biological Activity

Imidazo[1,2-c]quinazolin-2(3H)-one is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into the various pharmacological properties of this compound, emphasizing its potential as an anticancer agent, its inhibitory effects on enzymes relevant to metabolic diseases, and its anti-inflammatory properties.

Anticancer Activity

This compound derivatives have demonstrated notable cytotoxic effects against various cancer cell lines. A study evaluated several substituted imidazo[1,2-c]quinazolines for their in vitro cytotoxicity against human breast adenocarcinoma (MCF-7) and cervical cancer (HeLa) cells. The lethal concentration (LC50) values were determined, with some compounds exhibiting LC50 values less than 1 µg/mL against MCF-7 cells, indicating strong anticancer potential (Table 1) .

Compound IDCell LineLC50 (µg/mL)
3bMCF-7< 1
3cMCF-7< 1
5hHeLa< 5

The structure-activity relationship (SAR) analysis revealed that the presence of specific substituents, such as fluorine atoms on the aromatic ring, enhanced the activity due to improved lipophilicity and interaction with protein cavities .

Enzyme Inhibition

A significant aspect of this compound is its role as an inhibitor of α-glucosidase, an enzyme crucial for carbohydrate metabolism and a target for type 2 diabetes treatment. Recent studies have reported IC50 values ranging from 12.44 ± 0.38 μM to 750.0 ± 1.5 μM for various derivatives when tested against Saccharomyces cerevisiae α-glucosidase .

Key Findings:

  • Compound 11j : Exhibited the highest potency with an IC50 of 12.44 ± 0.38 μM.
  • Compound 11k : Showed significant inhibition with an IC50 of 14.32 ± 0.05 μM.

The enzyme kinetic studies indicated that these compounds act as competitive inhibitors, binding to the active site of α-glucosidase . The kinetic parameters are summarized in Table 2.

Compound IDK_m (µM)V_max (µM/min)Inhibition Type
11jIncreased with inhibitor concentrationConstantCompetitive
11kIncreased with inhibitor concentrationConstantCompetitive

Anti-inflammatory Properties

This compound derivatives have also been investigated for their anti-inflammatory activity. Some compounds were found to bind to cyclooxygenase isoenzymes COX-1 and COX-2, which are critical targets in the management of inflammation .

Case Studies and Research Findings

In a recent study focusing on the synthesis of novel imidazo[1,2-c]quinazoline derivatives, researchers reported that compounds with polycarbo substitutions exhibited enhanced biological activities compared to their simpler analogs . The study highlighted the importance of structural modifications in optimizing the pharmacological profiles of these compounds.

Example Case Study:

A compound designated 19e , which includes a triazole moiety and amide functionality, showed promising results with an IC50 value of approximately 50 µM against α-glucosidase . This compound was further characterized through enzyme kinetic studies that confirmed its competitive inhibition mechanism.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Imidazo[1,2-c]quinazolin-2(3H)-one derivatives?

  • Methodology : The core scaffold can be synthesized via condensation of 2-(1H-benzo[d]imidazol-2-yl)aniline with electrophilic reagents like potassium xanthate (to form thiolate intermediates) or 1,1-carbonyldimidazole (CDI) (to form ketones). Alkylation of sulfur or nitrogen atoms in intermediates allows diversification. For example, potassium benzo[4,5]imidazo[1,2-c]quinazolin-6-thiolate (2.1) reacts with 2-chloroacetamides in i-PrOH to yield S-substituted derivatives .
  • Key Tools : ¹H/¹³C NMR, LC-MS, and elemental analysis are critical for structural validation .

Q. How can ionic liquids be utilized in synthesizing this compound derivatives?

  • Methodology : Ionic liquids (e.g., K2S2O8 in 1-butyl-3-methylimidazolium bromide) enable eco-friendly synthesis by facilitating cyclocondensation of 2-(1H-benzo[d]imidazol-2-yl)aniline with aldehydes or isatins. This approach avoids volatile organic solvents and simplifies purification .

Q. What spectroscopic techniques are essential for characterizing this compound derivatives?

  • Methodology : Use ¹H NMR (400 MHz) to confirm substituent positions and ¹³C NMR (100 MHz) to verify carbonyl/thiolate groups. LC-MS with atmospheric pressure chemical ionization (APCI) ensures molecular weight accuracy. X-ray diffraction resolves structural ambiguities, such as disproving Dimroth rearrangement in thione derivatives .

Advanced Research Questions

Q. How can structural rigidity of this compound derivatives be addressed to enhance bioactivity?

  • Methodology : Introduce flexible side chains (e.g., dialkylaminoalkyl groups) to mitigate rigidity. For instance, alkylation of benzo[4,5]imidazo[1,2-c]quinazolin-6(5H)-one (3.1) with 2-chloroacetamides in DMF/K2CO3 improves DNA affinity and antiviral potential .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Methodology : Compare substituent effects systematically. For example:

  • 6-S-substituted derivatives (e.g., 4.1-4.15) show antiradical activity (DPPH-scavenging EC50 = 50–100 µM) but limited antimicrobial effects.
  • 6-N-alkylated derivatives (e.g., 5.1-5.7) exhibit fungicidal activity against C. albicans (MIC = 12.5–25 µg/mL) due to enhanced membrane penetration .
    • Data Analysis : Use dose-response assays and molecular docking to correlate substituent polarity with target binding (e.g., fungal cytochrome P450).

Q. How can reaction conditions be optimized for high-yield alkylation of this compound intermediates?

  • Methodology :

  • Base Selection : K2CO3 in DMF maximizes nucleophilicity of the thiolate/ketone group.
  • Solvent Effects : Polar aprotic solvents (DMF, NMP) stabilize transition states during alkylation.
  • Temperature : Reflux at 80–100°C for 6–8 hours ensures >80% yield .

Q. What in silico methods predict the pharmacokinetic properties of this compound derivatives?

  • Methodology : Use SwissADME or ADMETLab to assess:

  • Lipophilicity (LogP): Optimal range = 2–4 for blood-brain barrier penetration.
  • Metabolic Stability : Cytochrome P450 isoforms (e.g., CYP3A4) metabolize N-alkylated derivatives faster than S-substituted analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.